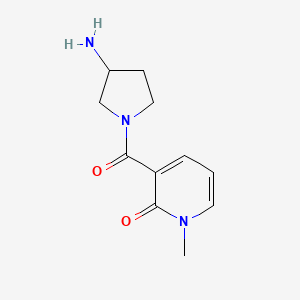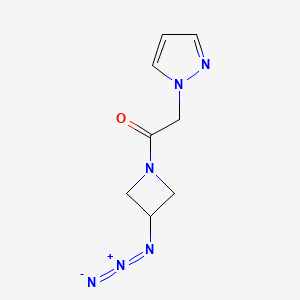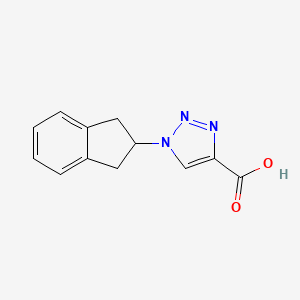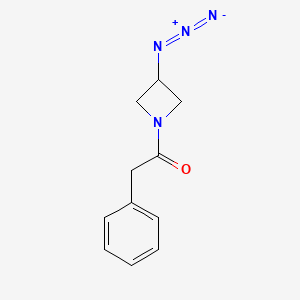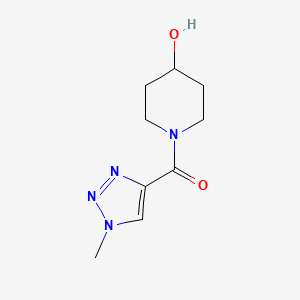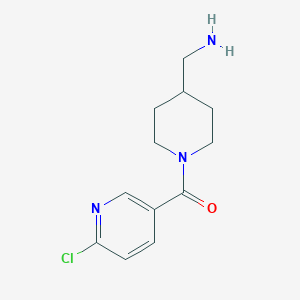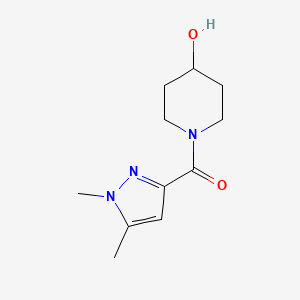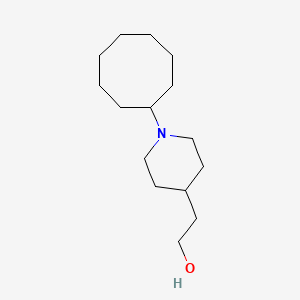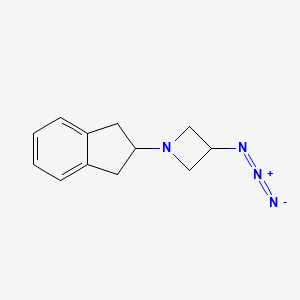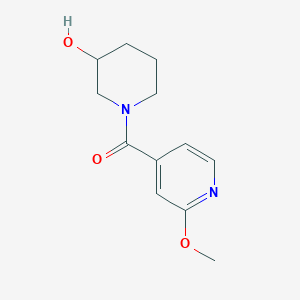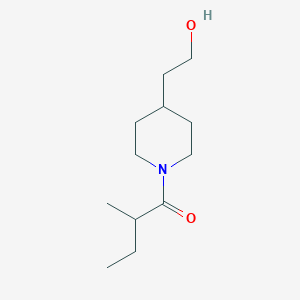
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Vue d'ensemble
Description
1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- 1-(3-Azidoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one and its derivatives are synthesized for various pharmacological applications. For instance, studies have shown that compounds similar to this chemical structure have been prepared and evaluated for their antibacterial and antifungal activities against common pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Furthermore, these compounds are synthesized and characterized for their potential antimicrobial activities, often focusing on the synthesis of azetidin-2-one based derivatives (Shah et al., 2014).
Heme Oxygenase Inhibition
- The compound and its derivatives have been studied for their potential in inhibiting heme oxygenases (HO-1 and HO-2), enzymes involved in the catabolism of heme. This inhibition suggests potential therapeutic applications, particularly because certain derivatives have shown very potent inhibition toward both isozymes and exhibit a modest selectivity index in favor of one of the isozymes (Roman et al., 2010).
Anti-Inflammatory and Analgesic Properties
- Some derivatives of this compound have been synthesized and tested for their anti-inflammatory and analgesic properties. These studies provide valuable insights into the therapeutic potential of these compounds, comparing their efficacy to standard drugs like indomethacin (Sharma et al., 2013).
Enzyme Catalysis and Click Chemistry
- The compound's derivatives are used in enzymatic synthesis and click chemistry to produce optically pure compounds with potential biological activity. This indicates its relevance in the synthesis of beta-adrenergic receptor blocker analogues and reflects the versatility of its chemical structure in medicinal chemistry (Ankati et al., 2008).
Magnetic Properties in Material Science
- Some studies focus on the magnetic properties of azetidin-2-one derivatives, particularly in forming chain compounds that exhibit antiferromagnetic interactions. These findings are significant for material sciences and the development of new magnetic materials (Song et al., 2014).
Propriétés
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-10-4-2-1-3-8(10)5-11(17)16-6-9(7-16)14-15-13/h1-4,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZQMCHLUZSDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


